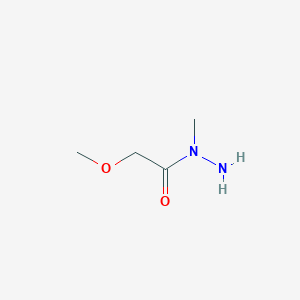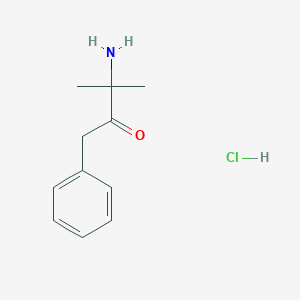
rac-tert-butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-tert-butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, trans (RtB-2,5-BHMP) is an organic compound that belongs to a family of compounds known as pyrrolidines. It is a chiral molecule, meaning that it has two distinct configurations, or “mirror” images, that are not superimposable on each other. RtB-2,5-BHMP has been studied extensively in recent years due to its potential applications in scientific research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
RtB-2,5-BHMP has a variety of applications in scientific research. It has been used as a chiral building block for the synthesis of novel molecules, such as amino acids and peptides. It has also been used to study the structure and function of proteins, as well as to study the mechanisms of enzyme-catalyzed reactions. In addition, RtB-2,5-BHMP can be used to study the structure and function of carbohydrates, lipids, and nucleic acids.
Wirkmechanismus
RtB-2,5-BHMP is a chiral molecule, meaning that it has two distinct configurations, or “mirror” images, that are not superimposable on each other. This property allows it to interact with other chiral molecules, such as proteins and enzymes, in a specific manner. For example, RtB-2,5-BHMP can interact with an enzyme in such a way that it inhibits its activity, or it can interact with a protein in such a way that it alters its structure and function.
Biochemical and Physiological Effects
RtB-2,5-BHMP has been studied extensively in recent years due to its potential applications in scientific research and laboratory experiments. Its biochemical and physiological effects have been studied in both in vitro and in vivo systems. In vitro studies have shown that RtB-2,5-BHMP can inhibit the activity of certain enzymes, such as proteases and phosphatases, and can also modulate the activity of certain proteins, such as transcription factors. In vivo studies have demonstrated that RtB-2,5-BHMP can modulate the expression of certain genes and affect the development of certain organs.
Vorteile Und Einschränkungen Für Laborexperimente
RtB-2,5-BHMP has several advantages for laboratory experiments. It is relatively easy to synthesize, and its chiral nature allows it to interact with other chiral molecules in a specific manner. In addition, its biochemical and physiological effects have been studied in both in vitro and in vivo systems, making it a useful tool for studying the structure and function of proteins, enzymes, and other molecules. However, there are also some limitations to using RtB-2,5-BHMP in laboratory experiments. For example, its effects on the structure and function of proteins and enzymes may be difficult to predict, and its effects on the expression of certain genes may be difficult to control.
Zukünftige Richtungen
The potential future directions for RtB-2,5-BHMP are numerous. It could be used to develop new drugs or to modify existing drugs. It could also be used to study the structure and function of proteins, enzymes, and other molecules, as well as to study the mechanisms of enzyme-catalyzed reactions. In addition, it could be used to study the biochemical and physiological effects of certain compounds, such as drugs, on cells and tissues. Finally, it could be used to develop new materials for use in medical devices and diagnostic tests.
Synthesemethoden
RtB-2,5-BHMP can be synthesized using a variety of methods, including a two-step process involving the reaction of 2,5-dihydroxymethylpyrrolidine and tert-butyl bromide, followed by the addition of a base. The first step involves the reaction of 2,5-dihydroxymethylpyrrolidine with tert-butyl bromide in an aqueous solution of acetic acid at room temperature. This reaction produces the desired product, RtB-2,5-BHMP, and a byproduct, tert-butyl alcohol. The second step involves the addition of a base, such as potassium hydroxide, to the reaction mixture. This step helps to remove the byproduct, tert-butyl alcohol, and purify the desired product, RtB-2,5-BHMP.
Eigenschaften
IUPAC Name |
tert-butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8(6-13)4-5-9(12)7-14/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQFMICMBHKUSL-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CC[C@@H]1CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(4,6-Diamino-2-pyrimidinyl)thio]-1-(4-morpholinyl)ethanone](/img/structure/B6619042.png)


![4-[6-(3,4,5-trimethoxyphenyl)-[1,2]thiazolo[4,3-b]pyridin-3-yl]morpholine](/img/structure/B6619054.png)
![rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B6619060.png)